molecular formula C18H19N3O3S B2561982 Benzo[d][1,3]dioxol-5-yl(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1172535-14-6

Benzo[d][1,3]dioxol-5-yl(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2561982
CAS No.: 1172535-14-6
M. Wt: 357.43
InChI Key: LZTKJBRGBMGRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a structurally complex molecule featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group linked via a ketone bridge to a piperidine ring substituted with a 5-cyclopropyl-1,3,4-thiadiazol-2-yl moiety.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-18(13-3-4-14-15(9-13)24-10-23-14)21-7-5-12(6-8-21)17-20-19-16(25-17)11-1-2-11/h3-4,9,11-12H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTKJBRGBMGRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d][1,3]dioxol-5-yl(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a piperidine ring substituted with a cyclopropyl-thiadiazole group. Its molecular formula is C16H18N4O3C_{16}H_{18}N_{4}O_{3} with a molecular weight of approximately 314.34 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities including:

1. Antimicrobial Activity
Studies have shown that derivatives of benzo[d][1,3]dioxole possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains and fungi, demonstrating promising results in inhibiting microbial growth.

2. Anti-inflammatory Properties
Some analogs have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

3. Antioxidant Activity
Research has highlighted the antioxidant capabilities of related compounds, which can scavenge free radicals and reduce oxidative stress in biological systems.

4. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on related pyrazole derivatives indicate their role as inhibitors of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications in cancer therapy.

The mechanisms through which this compound exerts its biological effects are multifaceted:

1. Interaction with Biological Targets
The structural motifs present in the compound allow it to interact with various receptors and enzymes. This interaction can lead to modulation of signaling pathways associated with inflammation and cell proliferation.

2. Free Radical Scavenging
The antioxidant properties may be attributed to the ability of the dioxole ring to donate electrons and neutralize free radicals.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Umesha et al. (2009)Identified DHODH inhibitors that showed enhanced activity compared to known agents like brequinar.
Mehdi et al. (2013)Reported good inhibitory activity against cholinesterases for structurally similar pyrazoles.
ResearchGate StudyInvestigated the structure–activity relationship (SAR) of benzo[d][1,3]dioxole derivatives highlighting their potential as therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to its analogs based on structural features, synthesis, physicochemical properties, and biological activities.

Structural Comparison
Compound Name Key Structural Features Molecular Formula (Calculated MW) Reference
Target Compound Benzo[d][1,3]dioxol-5-yl, piperidin-1-yl, 5-cyclopropyl-1,3,4-thiadiazol-2-yl C₂₁H₂₀N₃O₃S (394.47 g/mol) -
(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(piperidin-1-yl)methanone (4b) Benzo[d][1,3]dioxol-5-yl, piperidin-1-yl, tert-butylpyrazoline C₂₃H₂₈N₃O₃ (394.49 g/mol)
ASN90 Benzo[d][1,3]dioxol-5-yl, piperazin-1-yl, 5-methyl-1,3,4-thiadiazol-2-yl C₂₀H₂₄N₅O₃S (422.50 g/mol)
JJKK-048 Bis(benzo[d][1,3]dioxol-5-yl)methyl, piperidin-1-yl, 1H-1,2,4-triazol-1-yl C₂₄H₂₂N₃O₅ (432.45 g/mol)
5h (3-(Benzo[d][1,3]dioxol-5-yl)-5-((4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenylamino)methyl)benzoic acid) Benzo[d][1,3]dioxol-5-yl, sulfamoylphenyl, 5-methyl-1,3,4-thiadiazol-2-yl C₂₅H₂₀FN₆O₄S₂ (633.18 g/mol)

Key Observations :

  • Piperidine vs. Piperazine: The target compound’s piperidine ring (vs.
  • Thiadiazole Substituents: The 5-cyclopropyl group on the thiadiazole (vs.
  • Privileged Scaffolds : The benzo[d][1,3]dioxol-5-yl group is conserved across analogs for aromatic stacking interactions, while substitutions on the heterocyclic rings (e.g., pyrazoline in 4b, triazole in JJKK-048) dictate target selectivity .

Key Observations :

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for 4b and ASN90, involving ketone-amine coupling or Suzuki reactions .
  • Stability : Cyclopropyl-thiadiazole derivatives (target) are expected to exhibit superior metabolic stability compared to methyl-thiadiazole analogs (e.g., 5h) due to reduced oxidative metabolism .

Key Observations :

  • Activity Diversity: Minor structural changes drastically alter biological targets. For example, JJKK-048’s triazole group confers MAGL inhibition, while 4b’s pyrazoline enables antibacterial activity .
  • Therapeutic Potential: The target compound’s cyclopropyl-thiadiazole motif may favor central nervous system (CNS) penetration, aligning with ASN90’s neuroprotective applications .

Q & A

Q. What are the key structural features of this compound, and how do they influence its bioactivity?

The compound combines a benzo[d][1,3]dioxole core, a piperidine ring, and a 5-cyclopropyl-1,3,4-thiadiazole substituent. The benzo[d][1,3]dioxole moiety is associated with anti-inflammatory and anticancer properties due to its electron-rich aromatic system, which may enhance π-π interactions with biological targets . The thiadiazole ring, particularly with the cyclopropyl substituent, can improve metabolic stability and modulate steric effects, potentially enhancing target binding . Piperidine contributes to conformational flexibility, enabling interactions with hydrophobic pockets in enzymes or receptors .

Q. What synthetic routes are commonly used to prepare this compound?

A multi-step approach is typically employed:

Thiadiazole formation : Cyclocondensation of thiosemicarbazides with cyclopropanecarboxylic acid derivatives under acidic conditions .

Piperidine functionalization : Coupling the thiadiazole-piperidine intermediate with a benzo[d][1,3]dioxole-containing carbonyl group via amide or urea linkages using coupling agents like EDCI or HOBt .

Final assembly : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to integrate aromatic substituents, optimized at 60–80°C in DMF or THF .
Characterization involves NMR (1H/13C), HPLC (≥95% purity), and HRMS .

Q. What initial bioactivity screening strategies are recommended?

Prioritize in vitro assays:

  • Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Anti-inflammatory : COX-1/2 inhibition assays .
  • Kinase inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
    Dose-response curves and molecular docking (AutoDock Vina) can identify preliminary structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can contradictory bioactivity data between analogs be resolved?

Contradictions often arise from substituent effects. For example, replacing cyclopropyl with 4-methoxybenzyl in analogs increases steric bulk, reducing target accessibility . To resolve discrepancies:

  • Perform molecular dynamics simulations (GROMACS) to compare binding modes .
  • Validate with isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Use metabolomic profiling (LC-MS) to assess off-target interactions .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions during thiadiazole formation, improving yields by ~15% .
  • Catalyst screening : Test Pd(OAc)2 vs. PdCl2(dppf) for coupling steps; the latter may enhance regioselectivity .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) for cyclization steps .
    Monitor intermediates via TLC and HPLC to isolate pure products early .

Q. How can SAR studies elucidate the role of the cyclopropyl group?

  • Analog synthesis : Prepare derivatives with cyclopropyl replaced by methyl, isopropyl, or aryl groups .
  • Biological testing : Compare IC50 values across analogs to quantify steric/electronic contributions.
  • Computational analysis : Density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict binding .
    For example, cyclopropyl’s strain energy may enhance rigidity, improving target selectivity .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Formulation : Use DMSO:PEG-400 (1:4) to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or acetyl groups at the piperidine nitrogen, which hydrolyze in vivo .
  • Nanoencapsulation : Use PLGA nanoparticles to improve bioavailability .

Q. What analytical methods resolve structural ambiguities in NMR spectra?

  • 2D NMR : HSQC and HMBC to assign overlapping signals (e.g., piperidine CH2 vs. thiadiazole protons) .
  • X-ray crystallography : Resolve absolute configuration for chiral centers .
  • Dynamic NMR : Vary temperature (25–60°C) to study conformational exchange in the piperidine ring .

Data Interpretation and Validation

Q. How to validate molecular docking predictions experimentally?

  • Site-directed mutagenesis : Modify key residues (e.g., EGFR T790M) and measure changes in IC50 .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for target-ligand complexes .
  • Cryo-EM : Visualize compound-enzyme interactions at near-atomic resolution .

Q. What statistical methods are recommended for SAR analysis?

  • Multivariate regression : Relate logP, polar surface area, and substituent volume to bioactivity .
  • Cluster analysis : Group analogs by structural similarity (e.g., Tanimoto coefficients) to identify activity trends .
  • Machine learning : Train random forest models on PubChem datasets to predict untested targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.